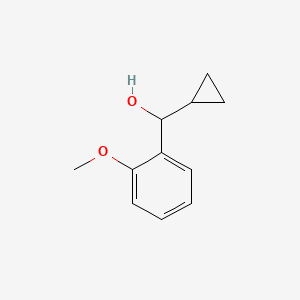

(Cyclopropyl) (2-methoxyphenyl)methanol

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, there is a continuous demand for novel and efficient methods to construct complex molecular architectures. (Cyclopropyl)(2-methoxyphenyl)methanol and its derivatives serve as valuable building blocks in this endeavor. The presence of the strained cyclopropyl (B3062369) ring and the reactive hydroxyl group allows for a variety of chemical transformations, making it a versatile synthon for the creation of diverse molecular frameworks. Its utility is particularly noted in the synthesis of pharmaceutical intermediates and other biologically active compounds.

Importance of Cyclopropylcarbinol and Aryl Methanol (B129727) Scaffolds in Synthetic Chemistry

The two primary structural motifs within (Cyclopropyl)(2-methoxyphenyl)methanol, the cyclopropylcarbinol and aryl methanol scaffolds, are of considerable importance in synthetic chemistry.

Cyclopropylcarbinol Scaffold: The cyclopropylcarbinol moiety is known for its unique reactivity, which stems from the inherent strain of the three-membered ring. This strain can be released in a variety of ring-opening reactions, providing access to a range of linear and cyclic compounds. The cyclopropyl group can also influence the stereochemical outcome of reactions at the adjacent carbinol center, making it a useful tool for asymmetric synthesis. chemicalbook.com Cyclopropylcarbinols are valuable intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals. nbinno.com For instance, they can serve as precursors to cyclopropylamines and cyclopropyl ketones. nbinno.com The synthesis of cyclopropylcarbinols can be achieved through methods such as the reduction of cyclopropyl ketones or the addition of organometallic reagents to cyclopropyl aldehydes. nbinno.com

Aryl Methanol Scaffold: The aryl methanol scaffold is a common feature in a vast array of organic molecules, including many pharmaceuticals and natural products. The hydroxyl group can be readily transformed into other functional groups, and the aromatic ring can be modified through various substitution reactions. This versatility makes aryl methanols important intermediates in organic synthesis. researchgate.net The development of methods for the formation of C(sp³)–C(sp²) bonds, a key linkage in many aryl methanol derivatives, is an active area of research. princeton.edu

Overview of Key Research Areas Pertaining to (Cyclopropyl)(2-methoxyphenyl)methanol

Research involving (Cyclopropyl)(2-methoxyphenyl)methanol and its isomers is primarily focused on its application as a chiral building block in the synthesis of pharmaceutically active compounds. A significant area of interest is its use in the preparation of serotonin (B10506) receptor modulators. The rigid cyclopropane (B1198618) core and the specific stereochemistry of the molecule are crucial for its effectiveness in structure-activity relationship studies, which are vital for drug design. Its stable chiral structure also makes it a valuable component in asymmetric synthesis, where it can be used to control the stereochemical outcome of multi-step synthetic sequences.

Below is a table summarizing some of the known properties of an isomer of (Cyclopropyl)(2-methoxyphenyl)methanol:

| Property | Value |

| Chemical Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number (trans-isomer) | 1683523-44-5 |

| Physical Form | Viscous Liquid |

| Storage Temperature | 2-8°C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

cyclopropyl-(2-methoxyphenyl)methanol |

InChI |

InChI=1S/C11H14O2/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8,11-12H,6-7H2,1H3 |

InChI Key |

OOINFLCGCGHFCK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(C2CC2)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropyl 2 Methoxyphenyl Methanol

Classical and Established Synthetic Routes

Traditional methods for synthesizing (Cyclopropyl)(2-methoxyphenyl)methanol primarily rely on well-established reactions involving organometallic reagents and the reduction of carbonyl precursors. These routes are valued for their reliability and the accessibility of starting materials.

Organometallic Reagent-Based Approaches (e.g., Grignard, Organolithium Additions to Ketones)

The addition of organometallic reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation. libretexts.org For the synthesis of (Cyclopropyl)(2-methoxyphenyl)methanol, two primary disconnection strategies are available using these reagents.

The first approach involves the reaction of a cyclopropyl (B3062369) organometallic species with 2-methoxybenzaldehyde (B41997). Cyclopropylmagnesium bromide, a Grignard reagent, can be prepared and added to 2-methoxybenzaldehyde. sigmaaldrich.com The nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the target secondary alcohol. chegg.comchegg.com

Alternatively, a 2-methoxyphenyl organometallic reagent can be added to cyclopropyl methyl ketone. The Grignard reagent, 2-methoxyphenylmagnesium bromide, is prepared from 2-bromoanisole (B166433) and magnesium. orgsyn.org Its addition to the ketone, followed by hydrolysis, also affords (Cyclopropyl)(2-methoxyphenyl)methanol.

Organolithium reagents, which are generally more reactive than their Grignard counterparts, can also be employed in a similar fashion. libretexts.orgwikipedia.org Cyclopropyllithium or 2-methoxyphenyllithium can be used as the nucleophile in additions to 2-methoxybenzaldehyde or cyclopropyl methyl ketone, respectively. wikipedia.orgmasterorganicchemistry.com These reactions typically proceed rapidly at low temperatures to form the desired alcohol. arkat-usa.org

Table 1: Organometallic Reagents for Synthesis

| Nucleophile | Electrophile | Reagent Type | Product |

|---|---|---|---|

| Cyclopropylmagnesium bromide | 2-Methoxybenzaldehyde | Grignard | (Cyclopropyl)(2-methoxyphenyl)methanol |

| 2-Methoxyphenylmagnesium bromide | Cyclopropyl methyl ketone | Grignard | (Cyclopropyl)(2-methoxyphenyl)methanol |

| Cyclopropyllithium | 2-Methoxybenzaldehyde | Organolithium | (Cyclopropyl)(2-methoxyphenyl)methanol |

Reduction Strategies from Corresponding Carbonyl Precursors

Another fundamental and straightforward approach is the reduction of the corresponding ketone, cyclopropyl 2-methoxyphenyl ketone. vulcanchem.com This method is contingent on the availability of the ketone precursor, which itself can be synthesized through methods like Friedel-Crafts acylation.

The reduction of the carbonyl group in cyclopropyl 2-methoxyphenyl ketone to a hydroxyl group can be achieved using various reducing agents. nbinno.com Hydride reagents are most commonly used for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used in alcoholic solvents like methanol (B129727) or ethanol. For less reactive ketones, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. nbinno.com Catalytic hydrogenation can also be employed, though it may risk opening the cyclopropane (B1198618) ring under harsh conditions. Luche reduction, which uses NaBH₄ in combination with a lanthanide chloride like cerium(III) chloride, is known for its high selectivity in reducing α,β-unsaturated ketones but is also effective for simple ketones. acs.org

Table 2: Common Reducing Agents for Ketone Conversion

| Reducing Agent | Solvent | Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective, easy to handle |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, highly reactive, requires anhydrous conditions |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Can be selective, risk of side reactions |

Modern and Stereoselective Synthetic Approaches

Advances in synthetic methodology have enabled the development of stereoselective routes to chiral molecules like (Cyclopropyl)(2-methoxyphenyl)methanol. These methods focus on controlling the three-dimensional arrangement of atoms, which is crucial in fields such as medicinal chemistry.

Asymmetric Synthesis via Chiral Catalysis

Asymmetric synthesis aims to produce an enantiomerically enriched or pure compound. This can be achieved by the asymmetric reduction of the precursor ketone, cyclopropyl 2-methoxyphenyl ketone. This involves using a chiral catalyst or a stoichiometric chiral reducing agent.

Catalytic asymmetric reduction can be performed using systems like the Corey-Bakshi-Shibata (CBS) catalyst or Noyori's ruthenium-chiral phosphine-diamine complexes. These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol. mdpi.com Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction and are later removed. rsc.org

Diastereoselective Synthesis and Control

When a molecule already contains one or more stereocenters, diastereoselective reactions can be used to control the formation of a new stereocenter. For instance, if a chiral precursor is used in a cyclopropanation reaction, the existing stereocenter can influence the facial selectivity of the methylene (B1212753) addition, leading to a diastereomerically enriched product. nih.govresearchgate.net

Substrate-directed reactions are a powerful tool for diastereoselective synthesis. For example, the cyclopropanation of a chiral allylic alcohol can be highly diastereoselective because the hydroxyl group can coordinate to the metal-based reagent (like the zinc carbenoid in the Simmons-Smith reaction), directing the cyclopropanation to the same face of the double bond. organic-chemistry.orgburnschemistry.com This principle can be applied to precursors of (Cyclopropyl)(2-methoxyphenyl)methanol to control the relative stereochemistry.

Cyclopropanation Reactions for Scaffold Construction (e.g., Simmons-Smith, Metal-Catalyzed)

Instead of starting with a pre-formed cyclopropyl group, the three-membered ring can be constructed as a key step in the synthesis. This is typically achieved by the cyclopropanation of an alkene precursor, such as 2-methoxy-cinnamaldehyde or a related derivative.

Simmons-Smith Reaction: This is a classic and reliable method for converting alkenes to cyclopropanes. nih.gov The reaction uses an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.org A common and often more reactive variant is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane. nih.govnih.gov The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Metal-Catalyzed Cyclopropanation: Transition metals, particularly copper and rhodium, are widely used to catalyze the decomposition of diazo compounds, such as ethyl diazoacetate, to generate a metal carbene intermediate. burnschemistry.com This carbene then adds to an alkene to form the cyclopropane ring. The use of chiral ligands on the metal catalyst can render this process highly enantioselective. nih.gov

Corey-Chaykovsky Reaction: This method involves the reaction of a sulfur ylide, such as dimethylsulfoxonium ylide, with an α,β-unsaturated ketone (an enone). mdpi.comnih.gov For example, reaction with a chalcone (B49325) derivative (like 1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one) would yield a cyclopropyl ketone, which could then be reduced to the target alcohol. mdpi.com

Table 3: Key Cyclopropanation Methodologies

| Reaction Name | Reagents | Precursor Type | Key Features |

|---|---|---|---|

| Simmons-Smith | CH₂I₂ + Zn(Cu) or Et₂Zn | Alkene | Stereospecific, often directed by hydroxyl groups |

| Metal-Catalyzed | Diazo compound + Metal Catalyst (e.g., Rh, Cu) | Alkene | Can be made highly enantioselective with chiral ligands |

Multi-Step Synthesis Strategies Incorporating the (Cyclopropyl)(2-methoxyphenyl)methanol Moiety

The synthesis of pharmacologically active agents often involves intricate multi-step pathways where (Cyclopropyl)(2-methoxyphenyl)methanol serves as a critical precursor. Its synthesis is typically achieved through the nucleophilic addition of a cyclopropyl organometallic reagent to 2-methoxybenzaldehyde. This foundational reaction is then integrated into broader synthetic sequences to construct more complex molecules.

A prevalent strategy involves the Grignard reaction, where cyclopropylmagnesium bromide is reacted with 2-methoxybenzaldehyde in an appropriate solvent, such as tetrahydrofuran (THF), to yield the target alcohol. This intermediate can then undergo further transformations. For instance, in the synthesis of certain serotonin (B10506) 5-HT receptor agonists, the hydroxyl group of (Cyclopropyl)(2-methoxyphenyl)methanol is often converted into a leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution with a nitrogen-containing heterocycle.

Another approach involves the catalytic reduction of a corresponding ketone, (cyclopropyl)(2-methoxyphenyl)methanone. This ketone can be prepared via Friedel-Crafts acylation of anisole (B1667542) with cyclopropanecarbonyl chloride. Subsequent asymmetric reduction of the ketone provides access to enantiomerically enriched (Cyclopropyl)(2-methoxyphenyl)methanol, which is often crucial for the biological activity of the final drug substance.

The following table outlines a representative multi-step synthesis incorporating the (Cyclopropyl)(2-methoxyphenyl)methanol moiety for the preparation of a hypothetical serotonin receptor modulator.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1 | Grignard Reaction | Cyclopropylmagnesium bromide, 2-Methoxybenzaldehyde, THF, 0 °C to rt | (Cyclopropyl)(2-methoxyphenyl)methanol | 85-95 |

| 2 | Tosylation | p-Toluenesulfonyl chloride, Pyridine, 0 °C | (Cyclopropyl)(2-methoxyphenyl)methyl tosylate | 90-98 |

| 3 | Nucleophilic Substitution | Substituted piperazine, K2CO3, Acetonitrile, Reflux | Final Serotonin Receptor Modulator | 75-85 |

Optimization of Synthetic Pathways and Process Intensification

The efficiency, safety, and scalability of the synthesis of (Cyclopropyl)(2-methoxyphenyl)methanol are critical for its industrial application. Consequently, significant efforts are directed towards the optimization of synthetic pathways and the implementation of process intensification technologies.

Optimization of the Grignard Reaction:

The initial Grignard reaction is a key focus for optimization. Factors such as solvent, temperature, and the rate of addition of the Grignard reagent can significantly impact the yield and purity of the product. While THF is a common solvent, studies have explored the use of greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can also enhance reaction selectivity in some cases. gordon.edu Precise temperature control is crucial to minimize side reactions, such as the formation of byproducts from the reaction of the Grignard reagent with the methoxy (B1213986) group.

| Parameter | Condition | Rationale |

| Solvent | Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) | Ensures solubility of reagents and stability of the Grignard reagent. 2-MeTHF offers a greener alternative. |

| Temperature | 0 °C initially, then allowed to warm to room temperature | Controls the exothermic nature of the reaction and minimizes side reactions. |

| Addition Rate | Slow, dropwise addition of Grignard reagent | Maintains a low concentration of the reactive Grignard reagent, preventing overheating and byproduct formation. |

| Work-up | Quenching with saturated aqueous ammonium (B1175870) chloride | Neutralizes the reaction and facilitates the isolation of the alcohol product. |

Process Intensification using Continuous Flow Technology:

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. Continuous flow chemistry has emerged as a powerful tool in this regard for the synthesis of pharmaceutical intermediates. rsc.org The highly exothermic nature of the Grignard reaction makes it an ideal candidate for continuous flow processing.

In a continuous flow setup, reagents are pumped through a heated or cooled tube reactor. This configuration offers superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction parameters and improved safety. researchgate.net For the synthesis of (Cyclopropyl)(2-methoxyphenyl)methanol, a continuous flow system would involve the controlled mixing of streams of cyclopropylmagnesium bromide and 2-methoxybenzaldehyde in a microreactor. This approach minimizes the volume of the hazardous Grignard reagent present at any given time, significantly enhancing the safety of the process. gordon.edu

| Feature | Batch Process | Continuous Flow Process |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Potential for thermal runaway with large volumes of reactive intermediates | Inherently safer due to small reactor volumes |

| Scalability | Often requires significant process redevelopment | Scaled by running the process for longer durations ("numbering-up") |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Integration | Difficult to integrate multiple steps | Readily allows for telescoping of reaction sequences |

Mechanistic Investigations of Reactions Involving Cyclopropyl 2 Methoxyphenyl Methanol

Cationic Rearrangements (e.g., Cyclopropylcarbinyl Rearrangements)

The presence of the cyclopropyl (B3062369) group adjacent to the carbinol center makes (cyclopropyl)(2-methoxyphenyl)methanol highly susceptible to cationic rearrangements. When the hydroxyl group is protonated and departs as a water molecule, a secondary carbocation is formed. This cyclopropylcarbinyl cation is not a classical carbocation but rather a resonance-stabilized species. The strained C-C bonds of the cyclopropane (B1198618) ring can overlap with the empty p-orbital of the carbocation, leading to significant charge delocalization.

This delocalization is often represented by a set of non-classical resonance structures, including the bicyclobutonium ion and the homoallyl cation. The interconversion between these forms is a hallmark of cyclopropylcarbinyl systems. nih.gov For (cyclopropyl)(2-methoxyphenyl)methanol, the initial formation of the cyclopropylcarbinyl cation can lead to several rearrangement products. One possibility is a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement, where one of the cyclopropane bonds migrates to the cationic center, resulting in a new cyclopropylcarbinyl cation. Another significant pathway is the cyclopropylcarbinyl-homoallyl rearrangement, where ring opening of the cyclopropane leads to a more stable, delocalized homoallylic carbocation. The course of these rearrangements is delicately influenced by the substitution pattern on the cyclopropyl ring and the nature of the solvent.

In the case of (cyclopropyl)(2-methoxyphenyl)methanol, the 2-methoxyphenyl group plays a crucial role in stabilizing the cationic intermediates through resonance, which can influence the relative rates of these rearrangement pathways.

Radical-Mediated Transformations

While cationic pathways are prominent, radical-mediated transformations of cyclopropylcarbinyl systems also offer unique synthetic routes. Homolytic cleavage of the carbon-hydroxyl bond is not a facile process. However, conversion of the alcohol to a suitable derivative, such as a halide or a xanthate, can facilitate the generation of a cyclopropylcarbinyl radical under radical-initiating conditions (e.g., using tributyltin hydride and AIBN).

Once formed, the cyclopropylcarbinyl radical can undergo rapid ring opening to the corresponding homoallyl radical. This process is generally very fast and often irreversible. The regioselectivity of the ring opening is governed by the stability of the resulting radical. For the radical derived from (cyclopropyl)(2-methoxyphenyl)methanol, ring opening would lead to a resonance-stabilized benzylic radical, making this pathway particularly favorable. The subsequent fate of the homoallyl radical could involve hydrogen atom abstraction or participation in intermolecular or intramolecular addition reactions.

Electrophilic and Nucleophilic Reactions of the Secondary Alcohol Functionality

The secondary alcohol functionality in (cyclopropyl)(2-methoxyphenyl)methanol is a site for both electrophilic and nucleophilic reactions. The oxygen atom possesses lone pairs of electrons, making it a nucleophilic center. It can react with various electrophiles, such as acyl chlorides or alkyl halides (after deprotonation), to form esters and ethers, respectively. Protonation of the hydroxyl group by a strong acid makes it a good leaving group, initiating the cationic rearrangements discussed earlier.

Conversely, the carbon atom attached to the hydroxyl group is an electrophilic center. Nucleophiles can attack this carbon in a substitution reaction. However, for a secondary alcohol, direct S(_N)2 displacement of the hydroxyl group is difficult due to its poor leaving group ability. Activation of the hydroxyl group, for instance by conversion to a tosylate or mesylate, is typically required to facilitate nucleophilic substitution. In such cases, the reaction would proceed with inversion of stereochemistry at the carbinol center.

Influence of the 2-Methoxyphenyl and Cyclopropyl Moieties on Reaction Pathways and Selectivity

The 2-methoxyphenyl and cyclopropyl moieties exert profound electronic and steric effects that govern the reaction pathways and selectivity of (cyclopropyl)(2-methoxyphenyl)methanol.

2-Methoxyphenyl Moiety: The methoxy (B1213986) group at the ortho position is an electron-donating group. Through resonance, it can stabilize an adjacent positive charge. This has a significant impact on cationic reactions. The formation of the cyclopropylcarbinyl cation is accelerated, and the stability of this cation can influence the product distribution in rearrangement reactions. The presence of the aryl group also increases the stability of potential homoallylic cation intermediates, potentially favoring the cyclopropylcarbinyl-homoallyl rearrangement. chemrxiv.org In radical reactions, the phenyl ring can stabilize an adjacent radical center through resonance.

Cyclopropyl Moiety: The cyclopropyl group is known for its ability to stabilize adjacent carbocations through (\sigma)-bond participation, a property often described as "(\sigma)-aromaticity". This stabilization is a key driver for the cyclopropylcarbinyl rearrangements. The high ring strain of the cyclopropane (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, particularly in radical-mediated transformations. nih.gov

The combination of these two groups leads to a complex interplay of effects. For instance, in cationic rearrangements, the relative stabilizing effects of the 2-methoxyphenyl group and the cyclopropyl group will determine the preferred reaction pathway. If the electronic donation from the methoxy-substituted phenyl ring is strong enough, it might favor pathways that maintain proximity of the positive charge to the aromatic ring.

Proposed Reaction Mechanisms and Characterization of Intermediates

The investigation of reaction mechanisms for (cyclopropyl)(2-methoxyphenyl)methanol would involve a combination of experimental and computational studies.

Proposed Cationic Rearrangement Mechanism:

Protonation: The hydroxyl group is protonated by an acid catalyst to form an oxonium ion.

Carbocation Formation: Loss of a water molecule leads to the formation of the (cyclopropyl)(2-methoxyphenyl)methyl cation. This is likely a non-classical, delocalized species.

Rearrangement: The carbocation can undergo a cyclopropylcarbinyl-homoallyl rearrangement, leading to a resonance-stabilized allylic cation.

Nucleophilic Attack: A nucleophile present in the reaction mixture can attack the rearranged carbocation to yield the final product.

Characterization of Intermediates: Direct observation of the cationic intermediates is challenging due to their transient nature. However, their existence can be inferred from the product distribution and by using trapping experiments with various nucleophiles. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the structures and relative energies of the possible cationic intermediates and transition states, providing theoretical support for the proposed mechanism. chemrxiv.org

Proposed Radical Ring-Opening Mechanism:

Radical Precursor Formation: The alcohol is converted to a suitable precursor, such as a bromide.

Radical Generation: Reaction with a radical initiator (e.g., Bu(_3)SnH/AIBN) generates the (cyclopropyl)(2-methoxyphenyl)methyl radical.

Ring Opening: The cyclopropylcarbinyl radical rapidly and irreversibly opens to form the more stable homoallyl radical, which is also stabilized by the adjacent aromatic ring.

Propagation: The homoallyl radical abstracts a hydrogen atom from Bu(_3)SnH to give the final product and regenerate the tributyltin radical.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of (Cyclopropyl)(2-methoxyphenyl)methanol, offering detailed insights into the connectivity of atoms and their spatial relationships.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy (B1213986) protons, the carbinol proton (CH-OH), and the protons of the cyclopropyl (B3062369) ring. The aromatic protons would appear as a complex multiplet pattern in the downfield region. The methoxy group protons would be a sharp singlet, while the carbinol proton would likely be a doublet, coupling with the adjacent cyclopropyl proton. The cyclopropyl protons themselves would exhibit a complex set of multiplets in the upfield region due to their unique chemical and magnetic environments.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The carbons of the aromatic ring, the methoxy carbon, the carbinol carbon, and the carbons of the cyclopropyl ring would all resonate at characteristic chemical shifts.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (Cyclopropyl)(2-methoxyphenyl)methanol, COSY would show correlations between the carbinol proton and the adjacent proton on the cyclopropyl ring, as well as between the coupled protons within the aromatic ring and the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the carbinol proton would show a cross-peak with the signal for the carbinol carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the relative stereochemistry by identifying protons that are close in space, irrespective of their bonding. For a specific diastereomer, NOE correlations could be observed between the carbinol proton and certain protons on the cyclopropyl or aromatic rings, providing insight into the preferred conformation and the relative orientation of these groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Cyclopropyl)(2-methoxyphenyl)methanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.5 (multiplets) | 110 - 158 |

| Methoxy Protons | ~3.8 (singlet) | ~55 |

| Carbinol Proton | ~4.5 - 5.0 (doublet) | ~75 |

| Cyclopropyl Protons | 0.2 - 1.5 (multiplets) | 5 - 20 |

(Cyclopropyl)(2-methoxyphenyl)methanol is a chiral molecule, existing as a pair of enantiomers. Determining the enantiomeric excess (ee) of a sample is crucial in many applications. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for this purpose.

Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the alcohol functional group of the analyte. nih.gov This interaction forms transient diastereomeric complexes, which have different NMR spectra. As a result, in the presence of a CSR, a racemic mixture of (Cyclopropyl)(2-methoxyphenyl)methanol will exhibit two sets of signals in the ¹H NMR spectrum, one for each enantiomer. The integration of these separated signals allows for the direct calculation of the enantiomeric excess. nih.govacs.org

Commonly used chiral shift reagents for alcohols include europium or praseodymium complexes of chiral ligands like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]. The choice of reagent and solvent can significantly influence the degree of separation of the enantiomeric signals.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of (Cyclopropyl)(2-methoxyphenyl)methanol and for gaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation of alcohols is often characterized by specific cleavage patterns. libretexts.orglibretexts.org

For (Cyclopropyl)(2-methoxyphenyl)methanol (Molecular Weight: 178.23 g/mol ), the following fragmentation pathways are anticipated:

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl group or the aromatic ring is a likely pathway. Loss of the cyclopropyl radical (C₃H₅•, mass = 41) would lead to a fragment ion at m/z 137.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment ion at m/z 160 (M-18).

Benzylic Cleavage: The bond between the carbinol carbon and the hydroxyl group can cleave, leading to the formation of a stable benzylic-type cation.

Fragmentation of the Methoxy Group: Loss of a methyl radical (CH₃•, mass = 15) from the methoxy group to give an ion at m/z 163, or the loss of formaldehyde (B43269) (CH₂O, mass = 30) are also possible.

Aromatic Ring Fragmentation: The 2-methoxyphenyl group can undergo characteristic fragmentation, such as the loss of CO, leading to further daughter ions. The mass spectrum of the related compound, (2-methoxyphenyl)methanol, shows major peaks at m/z 138 (molecular ion), 107, 91, and 77, which can help in interpreting the fragmentation of the target molecule. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for (Cyclopropyl)(2-methoxyphenyl)methanol

| m/z | Proposed Fragment |

|---|---|

| 178 | [M]⁺˙ (Molecular Ion) |

| 160 | [M - H₂O]⁺˙ |

| 137 | [M - C₃H₅]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR with chiral shift reagents can determine enantiomeric excess, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be obtained. purechemistry.orgnih.gov This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. thieme-connect.denih.gov

For an enantiomerically pure sample of (Cyclopropyl)(2-methoxyphenyl)methanol that forms a high-quality crystal, X-ray diffraction analysis would unambiguously establish the R or S configuration at the chiral carbinol center. The analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths, is the key to determining the absolute configuration. soton.ac.uk Furthermore, the crystal structure reveals the preferred solid-state conformation of the molecule, including the relative orientations of the cyclopropyl and 2-methoxyphenyl groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are particularly useful for monitoring reactions in real-time.

IR Spectroscopy: The IR spectrum of (Cyclopropyl)(2-methoxyphenyl)methanol is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl and methoxy groups would be observed just below 3000 cm⁻¹. The C-O stretching of the alcohol and the ether would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the substituted benzene (B151609) ring would also give rise to characteristic bands in the fingerprint region. The IR spectrum for the related (2-methoxyphenyl)methanol shows a strong O-H stretch and characteristic aromatic and C-O stretching bands. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often give rise to strong signals. The symmetric breathing mode of the cyclopropyl ring is also expected to be a characteristic Raman band. aip.orgibm.com

These vibrational techniques are invaluable for in-situ reaction monitoring. For example, during the synthesis of (Cyclopropyl)(2-methoxyphenyl)methanol via the reduction of the corresponding ketone, IR spectroscopy could be used to follow the disappearance of the carbonyl (C=O) stretching band (around 1700 cm⁻¹) and the appearance of the O-H stretching band of the alcohol product.

Table 3: Predicted Characteristic Vibrational Frequencies for (Cyclopropyl)(2-methoxyphenyl)methanol

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alcohol | O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic | C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic | C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic | C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| Ether | C-O Stretch | 1200-1300 | Moderate |

| Alcohol | C-O Stretch | 1000-1200 | Moderate |

| Cyclopropyl | Ring Breathing | Weak | Strong |

Computational Chemistry and Theoretical Studies of Cyclopropyl 2 Methoxyphenyl Methanol

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational technique used to determine the stable three-dimensional arrangements of atoms in a molecule and the energy differences between them. For a molecule like (Cyclopropyl)(2-methoxyphenyl)methanol, this analysis would involve exploring the rotational possibilities around the single bonds connecting the cyclopropyl (B3062369), methoxyphenyl, and carbinol groups. This would reveal the most energetically favorable conformers and the energy barriers for interconversion between them.

While studies on similar structures, such as cyclopropyl methyl ketone, have been conducted to understand the conformational preferences of the cyclopropyl group, specific data for (Cyclopropyl)(2-methoxyphenyl)methanol, including its complete energy landscape and the relative energies of its conformers, is not present in the surveyed literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure, properties, and reactivity of molecules. For (Cyclopropyl)(2-methoxyphenyl)methanol, DFT calculations could provide valuable insights into:

Optimized Geometry: The most stable arrangement of atoms, including bond lengths and angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are crucial for predicting reactivity.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity, which help in understanding how the molecule interacts with other chemical species.

Despite the broad applicability of DFT, specific studies detailing these electronic properties and reactivity descriptors for (Cyclopropyl)(2-methoxyphenyl)methanol are absent from the scientific record.

Transition State Modeling for Reaction Pathway Elucidation

Transition state modeling is a computational approach used to identify the high-energy transition state structures that connect reactants to products in a chemical reaction. This allows for the calculation of activation energies and the elucidation of reaction mechanisms. For (Cyclopropyl)(2-methoxyphenyl)methanol, this could be applied to study reactions such as its oxidation, dehydration, or rearrangements. However, no published research was found that specifically models the transition states for reactions involving this compound.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict various spectroscopic properties, including:

Infrared (IR) Spectra: Predicting vibrational frequencies to aid in the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: Calculating chemical shifts (¹H and ¹³C) to assist in structure elucidation.

UV-Vis Spectra: Predicting electronic transitions.

While the principles of these predictive methods are well-established, their specific application to generate theoretical spectra for (Cyclopropyl)(2-methoxyphenyl)methanol and compare them with experimental data has not been documented in the available literature.

Synthetic Utility of Cyclopropyl 2 Methoxyphenyl Methanol As a Versatile Building Block

Precursor in the Synthesis of Stereochemically Defined Complex Organic Scaffolds

(Cyclopropyl)(2-methoxyphenyl)methanol, particularly its trans-isomer, serves as a valuable chiral building block in asymmetric synthesis, enabling the construction of complex organic scaffolds with well-defined stereochemistry. The inherent rigidity of the cyclopropane (B1198618) ring and the presence of multiple functional groups provide a stable chiral framework for stereoselective transformations. This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a molecule often dictates its biological activity and potency.

The utility of this compound is highlighted in its application as a precursor for the synthesis of various bioactive molecules. For instance, it is employed in the preparation of serotonin (B10506) receptor modulators, a class of drugs used to treat a range of neurological and psychiatric disorders. The precise spatial arrangement of the cyclopropyl (B3062369) and methoxyphenyl groups is instrumental in achieving the desired interaction with the biological target.

Table 1: Applications as a Precursor in Stereoselective Synthesis

| Application Area | Resulting Scaffold/Molecule Type | Significance |

| Pharmaceutical Synthesis | Serotonin Receptor Modulators | The defined stereochemistry is critical for biological activity and receptor binding affinity. |

| Asymmetric Catalysis | Chiral Auxiliaries | The rigid cyclopropane core provides a predictable stereochemical environment for controlling the outcome of asymmetric reactions. |

| Natural Product Synthesis | Key Intermediates | Facilitates the construction of complex natural products with multiple stereocenters. |

Scaffold for the Development of New Organic Reagents and Ligands

The unique structural and electronic properties of (Cyclopropyl)(2-methoxyphenyl)methanol make it an attractive scaffold for the design and synthesis of novel organic reagents and ligands. The development of chiral ligands is of paramount importance in asymmetric catalysis, where they are used to induce enantioselectivity in chemical reactions.

While direct examples of ligands synthesized from (Cyclopropyl)(2-methoxyphenyl)methanol are not extensively documented in publicly available literature, the broader class of molecules containing cyclopropyl and aromatic moieties has been successfully utilized in ligand design. The rigid cyclopropane unit can impart conformational constraint to the ligand, which is often beneficial for achieving high levels of stereocontrol in catalytic processes. The methoxy (B1213986) group on the phenyl ring can be further functionalized to introduce coordinating atoms or to tune the electronic properties of the ligand.

The development of P-chiral phosphine (B1218219) ligands, for instance, has been a significant area of research in asymmetric catalysis. These ligands, which possess a stereogenic phosphorus atom, have demonstrated high efficiency in a variety of transition-metal-catalyzed reactions. The incorporation of a (Cyclopropyl)(2-methoxyphenyl)methanol-derived backbone into such ligand frameworks represents a promising avenue for the discovery of new and effective catalysts.

Preparation of Structurally Related Derivatives and Analogues for Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery and materials science. By systematically modifying a core molecular scaffold, chemists can generate libraries of related compounds with diverse physicochemical and biological properties. (Cyclopropyl)(2-methoxyphenyl)methanol is an excellent starting point for such endeavors due to its multiple points for diversification.

The hydroxyl group can be readily converted into a wide range of other functional groups, such as ethers, esters, amines, and halides. The aromatic ring can undergo electrophilic substitution reactions to introduce additional substituents, and the methoxy group can be cleaved to reveal a phenol, which can then be further derivatized. This allows for the creation of a vast array of analogues for structure-activity relationship (SAR) studies. SAR studies are crucial for optimizing the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile.

Table 2: Potential Diversification Points of (Cyclopropyl)(2-methoxyphenyl)methanol

| Functional Group | Potential Modifications | Purpose in Chemical Space Exploration |

| Hydroxyl Group | Oxidation, etherification, esterification, substitution | Introduction of diverse functional groups to probe interactions with biological targets. |

| Aromatic Ring | Electrophilic substitution (e.g., halogenation, nitration) | Modulation of electronic properties and steric bulk. |

| Methoxy Group | Cleavage to phenol, followed by derivatization | Introduction of new hydrogen bonding donors/acceptors and attachment points for further modifications. |

The synthesis of libraries of such derivatives can be facilitated by high-throughput and parallel synthesis techniques, enabling the rapid exploration of a large and diverse region of chemical space.

Applications in Diversity-Oriented Synthesis and as Intermediates for Advanced Molecules

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecule libraries for high-throughput screening. DOS aims to populate chemical space with novel molecular scaffolds that are not readily accessible through traditional synthetic methods. The unique topology and functional group arrangement of (Cyclopropyl)(2-methoxyphenyl)methanol make it a promising starting material or intermediate in DOS campaigns.

The rigid cyclopropane ring can act as a stereochemical and conformational control element, guiding the formation of complex three-dimensional structures. By employing a series of branching and complexity-generating reactions, a single starting material like (Cyclopropyl)(2-methoxyphenyl)methanol can be transformed into a multitude of distinct molecular skeletons.

For example, the hydroxyl group can be used to initiate a cascade of reactions, leading to the formation of polycyclic systems. The aromatic ring can participate in cycloaddition reactions or be used as a handle for the attachment of other molecular fragments. This approach allows for the efficient generation of libraries of compounds with high skeletal diversity, which is a key factor in discovering new biological probes and drug candidates.

The role of (Cyclopropyl)(2-methoxyphenyl)methanol as an intermediate for advanced molecules extends beyond DOS. Its structural motifs are found in a number of complex natural products and pharmaceuticals. Therefore, efficient synthetic routes to this compound and its derivatives are of significant interest to the broader chemical community.

Future Directions and Emerging Research Avenues for Cyclopropyl 2 Methoxyphenyl Methanol Research

The continued exploration of (Cyclopropyl)(2-methoxyphenyl)methanol and its derivatives is poised to benefit significantly from advancements in chemical synthesis and analytical technologies. Future research will likely focus on enhancing the efficiency, safety, and sustainability of its production and subsequent transformations. This section outlines key emerging avenues that promise to shape the future landscape of research involving this compound.

Q & A

Q. What are the optimal laboratory-scale synthesis routes for (Cyclopropyl)(2-methoxyphenyl)methanol?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of cyclopropylmethyl bromide to 2-methoxybenzaldehyde in the presence of a base like sodium hydride (NaH), yielding the alcohol after workup. Alternative methods involve reacting 2-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol under reflux with potassium carbonate (K₂CO₃) as a base . Key parameters include temperature control (20–40°C), solvent choice (e.g., THF or DMF), and purification via column chromatography. Yields typically range from 65% to 85%, depending on reaction optimization.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopropyl and methoxyphenyl moieties. For example:

- ¹H NMR : Peaks at δ 0.5–1.2 ppm (cyclopropyl CH₂), δ 3.8 ppm (methoxy group), and δ 4.5–5.0 ppm (methanol -OH).

- ¹³C NMR : Signals at 10–15 ppm (cyclopropyl carbons) and 160–165 ppm (methoxy-substituted aromatic carbons).

High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₁H₁₄O₂: 178.0994; observed: 178.0998) .

Advanced Research Questions

Q. How does the cyclopropyl group influence electronic properties and reactivity in this compound?

- Methodological Answer : The cyclopropyl ring introduces significant ring strain (~27 kcal/mol), enhancing electrophilicity at adjacent carbons. This strain facilitates unique reactivity, such as:

- Oxidation : The methanol group can be oxidized to a ketone using CrO₃ or KMnO₄, but the cyclopropane ring may undergo ring-opening under harsh conditions .

- Biological Interactions : The strained ring increases binding affinity to targets like TRPV3 ion channels, as observed in related cyclopropylmethanol derivatives .

Computational studies (DFT) can model charge distribution, showing increased electron density at the methoxyphenyl ring due to conjugation with the cyclopropane .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., fluoro vs. methoxy groups) or stereochemistry. For example:

- Case Study : Comparing (Cyclopropyl)(4-fluoro-3-methylphenyl)methanol () with (Cyclopropyl)(2-methoxyphenyl)methanol reveals that electron-withdrawing groups (e.g., -F) enhance receptor binding, while methoxy groups improve solubility but reduce metabolic stability .

- Experimental Design : Use isosteric replacements (e.g., replacing -OCH₃ with -CF₃) and measure binding constants (Kd) via surface plasmon resonance (SPR) to isolate electronic effects .

Q. How can reaction mechanisms involving cyclopropane ring opening or retention be controlled?

- Methodological Answer :

- Acid-Catalyzed Conditions : Cyclopropyl epoxides derived from the compound may rearrange to cyclobutenes in methanol, retaining the cyclopropane core (e.g., via stereospecific 1,2-shifts) .

- Oxidative Conditions : Controlled potential electrolysis (1.70 V vs. SCE) in methanol selectively oxidizes the methanol group without ring opening, achieving >95% yield .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C, indicating stability under standard reaction conditions .

Key Research Gaps and Future Directions

- Stereochemical Effects : The impact of cyclopropane stereochemistry (cis vs. trans) on biological activity remains underexplored.

- Metabolic Pathways : Profiling using hepatic microsomes could clarify stability in vivo.

- Material Science Applications : Potential as a ligand in metal-organic frameworks (MOFs) due to rigid geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.